

A Comparative Sensory and Physicochemical Analysis of Hexyl Heptanoate and Ethyl Heptanoate

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Compound of Interest

Compound Name: *Hexyl heptanoate*

Cat. No.: *B074044*

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A detailed guide for researchers and product development professionals on the distinct sensory and physicochemical characteristics of **hexyl heptanoate** and ethyl heptanoate, supported by available data and standardized experimental protocols.

This guide provides a comprehensive comparison of **hexyl heptanoate** and ethyl heptanoate, two ester compounds utilized as flavoring and fragrance agents. The information presented is curated for researchers, scientists, and professionals in the drug development and food science industries to facilitate informed decisions in product formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these esters is crucial for their application in various formulations. The following table summarizes key properties for **hexyl heptanoate** and ethyl heptanoate.

Property	Hexyl Heptanoate	Ethyl Heptanoate
Molecular Formula	C13H26O2	C9H18O2 ^[1]
Molecular Weight	214.34 g/mol	158.24 g/mol ^[2]
Appearance	Colorless liquid	Colorless to pale yellow liquid ^[1]
Boiling Point	252.00 to 253.00 °C	188-189 °C ^{[3][4]}
Solubility	Insoluble in water; soluble in alcohol and non-polar solvents. ^[5]	Slightly soluble in water; soluble in ethanol and ether. ^{[1][2]}
CAS Number	1119-06-8	106-30-9 ^{[3][4]}
FEMA Number	4337 ^[5]	2437 ^[6]

Sensory Profile Comparison

While direct comparative sensory panel data for **hexyl heptanoate** and ethyl heptanoate is not extensively published, a compilation of their individual sensory profiles from various sources provides a clear distinction in their aroma and flavor characteristics.

Sensory Attribute	Hexyl Heptanoate	Ethyl Heptanoate
Odor Descriptors	Green, herbaceous, foliage, mallow leaves, leafy, cognac-like.	Fruity (grape, pineapple, apple, berry), cognac-like, winy, brandy-like. ^{[1][3][4][7][8]}
Flavor Descriptors	Green, sweet, waxy, fruity with tropical and berry notes. ^[9]	Fruity, waxy, with a green winey nuance. ^{[3][4]} Sweet, fruity, fermenty, rum, brandy, apple-peel, berry notes. ^[8]
Aroma Threshold	Not widely reported	Detection: 2 ppb ^{[3][4]}
Taste Threshold	Tasting concentration: 40.00 ppm ^[9]	Taste characteristics at 10 ppm ^{[3][4]}

Applications in Industry

Both esters are valued in the flavor and fragrance industry for their distinct aromatic profiles.

Hexyl Heptanoate is often utilized for its "green" and herbaceous notes, making it suitable for creating fresh and natural scent and flavor compositions.[5] It is found in various fruits, alcoholic beverages, and black tea.[10]

Ethyl Heptanoate is widely used to impart fruity and cognac-like characteristics.[1][3][4] It is a common component in the formulation of artificial essences for raspberry, gooseberry, grape, cherry, and apricot.[4] Its presence is reported in a variety of natural products including apples, grapes, strawberries, and various alcoholic beverages.[1][3]

Experimental Protocol: Sensory Panel Evaluation

The following is a generalized yet detailed protocol for the sensory evaluation of flavor and fragrance compounds like **hexyl heptanoate** and ethyl heptanoate. This methodology is based on established sensory analysis techniques.[11][12][13][14]

1. Panelist Selection and Training:

- A panel of 8-12 trained assessors is recommended.
- Panelists are screened for their olfactory and gustatory acuity and their ability to consistently recognize and rate the intensity of various reference odorants and tastants.
- Training involves familiarization with the specific aroma and flavor descriptors relevant to the compounds being tested.

2. Sample Preparation:

- For odor evaluation, the esters are diluted in an appropriate solvent (e.g., propylene glycol or ethanol) to a concentration that is clearly perceivable without causing sensory fatigue.
- For taste evaluation, the compounds are added to a suitable base, such as a simple sugar solution or a model beverage, at a predetermined concentration (e.g., 10 ppm for ethyl heptanoate).[3][4]

- Samples are presented to panelists in coded, identical containers to prevent bias.

3. Evaluation Procedure:

- Panelists evaluate the samples in a controlled environment with neutral lighting and no distracting odors.
- A "sniffing" technique is employed for orthonasal (odor) evaluation, while a "sip and spit" method is used for retronasal (flavor) evaluation.
- The intensity of each perceived aroma and flavor attribute is rated on a structured scale (e.g., a 15-point scale anchored with "low" and "high").
- Panelists are provided with water and unsalted crackers to cleanse their palates between samples.

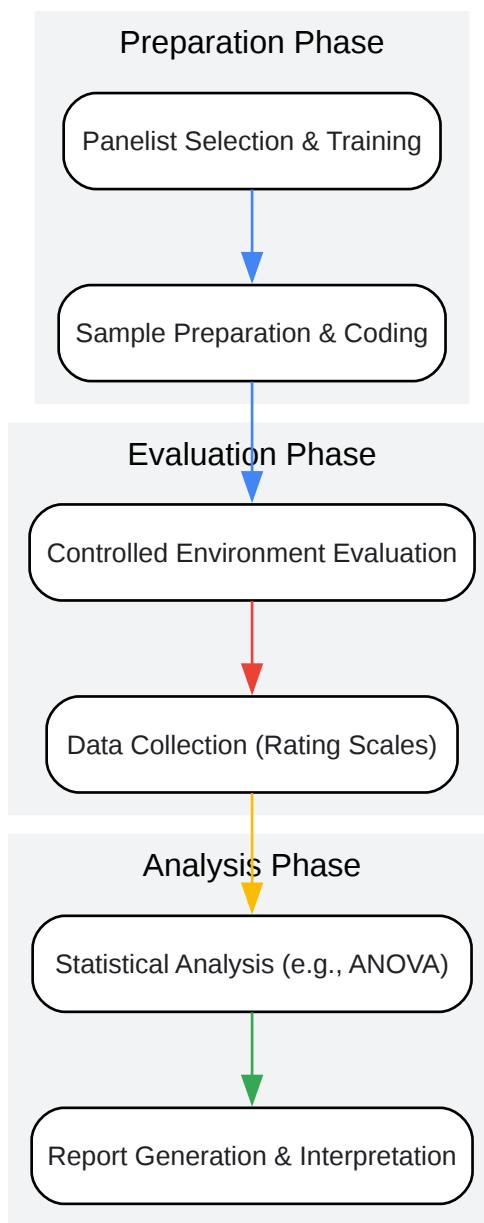
4. Data Analysis:

- The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute.
- Techniques such as Analysis of Variance (ANOVA) can be used to identify significant differences in the sensory profiles of the two compounds.

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for a sensory panel evaluation.

Sensory Evaluation Workflow

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Caption: A flowchart of the key stages in a sensory panel evaluation.

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